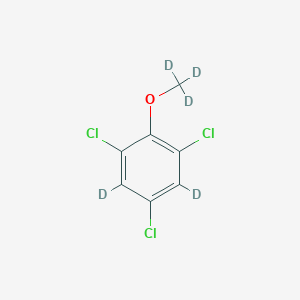

2,4,6-Trichloroanisole-d5

Descripción general

Descripción

2,4,6-Trichloroanisole-d5 is a deuterium labeled analog of 2,4,6-trichloroanisole. It belongs to the class of chloroanisole and is a major contaminant in the wine industry .

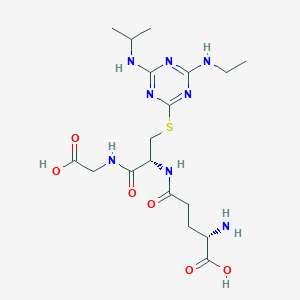

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloroanisole-d5 is similar to that of 2,4,6-trichloroanisole, with the difference being the presence of deuterium . More detailed structural information or analysis is not available in the retrieved sources.Aplicaciones Científicas De Investigación

Wine Industry

2,4,6-Trichloroanisole (TCA) is known to cause cork taint in wine, imparting musty/moldy or wet cardboard off-odors . It can migrate from cork stoppers and contaminate wine during bottle storage . The wine industry has developed tools and technologies to prevent cork taint or to remove it if the wine is already contaminated .

Polyester Fiber Dyeing

Historically, TCA was used as an “assistant” in polyester fiber dyeing . However, its use in this field has decreased due to its potential to cause off-odors.

Fungal Metabolite

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . This property might be useful in studying the metabolic pathways of certain fungi.

Water Treatment

TCA can be degraded in chlorinated water by UV-LED/chlorination . The degradation of TCA is mainly caused by direct UV photolysis and indirect hydroxyl radical oxidation . This process can be used to control TCA pollution and odor problems in water treatment .

Analytical Chemistry

2,4,6-Trichloroanisole-d5 may be used as an internal standard for the quantification of 2,4,6-trichloroanisole in drinking water samples using gas chromatography coupled to mass spectrometry .

Water Distribution Systems

The formation and propagation of TCA in water distribution systems (WDSs) can be investigated using a mechanistic multi-species reactive-transport model . This can help in understanding and managing taste and odor issues in WDSs .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterium-labeled analog of 2,4,6-Trichloroanisole (TCA) . TCA is known to interact with olfactory receptors, attenuating olfactory transduction by suppressing cyclic nucleotide-gated channels . As a deuterium-labeled analog, TCA-d5 likely interacts with the same targets.

Mode of Action

It is known that tca can suppress the activity of cyclic nucleotide-gated channels in olfactory receptors . This interaction disrupts the normal functioning of these receptors, leading to a decrease in the perception of smell.

Biochemical Pathways

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . Fungi synthesize phenol from glucose following the pentose phosphate and shikimic acid pathways . As a deuterium-labeled analog, TCA-d5 is likely synthesized through similar pathways.

Pharmacokinetics

Tca has been quantitated in bark cork stoppers by supercritical fluid extraction (sfe) method . This suggests that TCA, and by extension TCA-d5, can be absorbed and distributed in various environments.

Result of Action

The primary result of TCA’s action is the disruption of olfactory perception, leading to a musty or moldy smell . This is most notably observed in the wine industry, where TCA contamination can lead to 'cork taint’ . Given its structural similarity to TCA, TCA-d5 is likely to have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TCA-d5. For instance, TCA contamination in wines is often due to environmental sources . Furthermore, the degradation of TCA can be catalyzed by raw bauxite via ozonation in water , suggesting that the presence of certain substances in the environment can influence the stability of TCA and likely TCA-d5.

Propiedades

IUPAC Name |

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVOGSZTONGSQY-RHIBPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583578 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloroanisole-d5 | |

CAS RN |

352439-08-8 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroanisole-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)